molecular formula C14H10O5 B6401205 2-Hydroxy-4-(3,4-methylenedioxyphenyl)benzoic acid CAS No. 1261910-21-7

2-Hydroxy-4-(3,4-methylenedioxyphenyl)benzoic acid

Cat. No.: B6401205
CAS No.: 1261910-21-7
M. Wt: 258.23 g/mol
InChI Key: RGWXOFNFVFXOBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Hydroxy-4-(3,4-methylenedioxyphenyl)benzoic acid is an organic compound characterized by the presence of a hydroxyl group and a methylenedioxyphenyl group attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-4-(3,4-methylenedioxyphenyl)benzoic acid typically involves the reaction of 3,4-methylenedioxybenzaldehyde with salicylic acid under specific conditions. The reaction is often catalyzed by acidic or basic catalysts to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but with enhanced efficiency and scalability. The use of continuous flow reactors and advanced purification techniques ensures the consistent quality and quantity of the product.

Types of Reactions:

    Oxidation: The hydroxyl group in this compound can undergo oxidation to form corresponding quinones.

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Electrophilic reagents like halogens and nitrating agents are used under controlled conditions.

Major Products: The major products formed from these reactions include quinones, reduced derivatives, and various substituted aromatic compounds.

Scientific Research Applications

2-Hydroxy-4-(3,4-methylenedioxyphenyl)benzoic acid has diverse applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Hydroxy-4-(3,4-methylenedioxyphenyl)benzoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and methylenedioxy groups play a crucial role in its reactivity and biological activity. The compound can modulate various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

  • 2-Hydroxy-4-methoxybenzoic acid
  • 2-Hydroxy-3-methoxybenzoic acid
  • 2-Hydroxy-5-methoxybenzoic acid

Comparison: Compared to its similar compounds, 2-Hydroxy-4-(3,4-methylenedioxyphenyl)benzoic acid is unique due to the presence of the methylenedioxy group, which imparts distinct chemical and biological properties

Properties

IUPAC Name

4-(1,3-benzodioxol-5-yl)-2-hydroxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10O5/c15-11-5-8(1-3-10(11)14(16)17)9-2-4-12-13(6-9)19-7-18-12/h1-6,15H,7H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGWXOFNFVFXOBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=CC(=C(C=C3)C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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